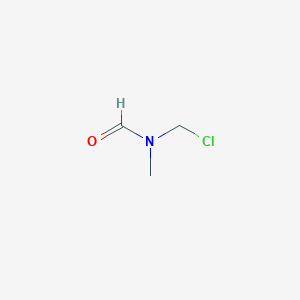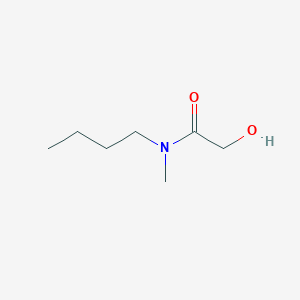
N-Butyl-2-hydroxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-2-hydroxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of N-methylacetamide with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-hydroxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid, water, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydroxide), reflux conditions.
Major Products
Hydrolysis: N-methylacetamide, butanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the substituent used.
Scientific Research Applications
N-Butyl-2-hydroxy-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other amides and related compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is employed in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-Butyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: A simpler amide with similar chemical properties but lacking the butyl group.
N,N-Dimethylacetamide: Another related compound with two methyl groups attached to the nitrogen atom.
N-Butylacetamide: Similar to N-Butyl-2-hydroxy-N-methylacetamide but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a butyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields.
Properties
CAS No. |
82554-11-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8(2)7(10)6-9/h9H,3-6H2,1-2H3 |
InChI Key |
OECLKMSYWCPFNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


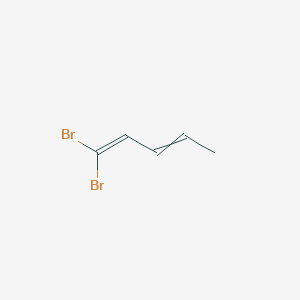
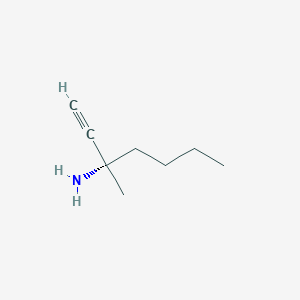
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
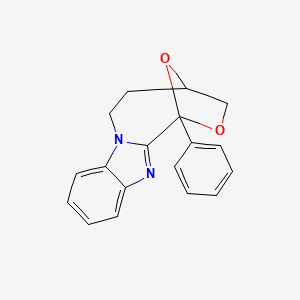

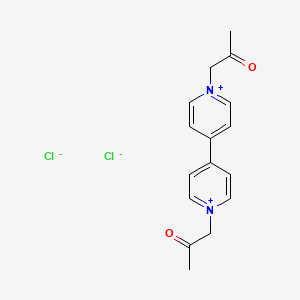
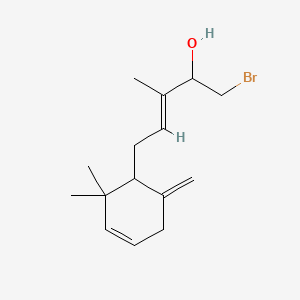

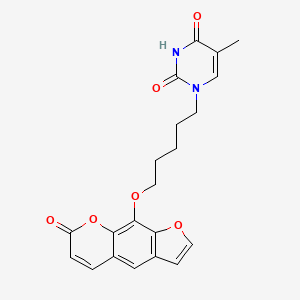
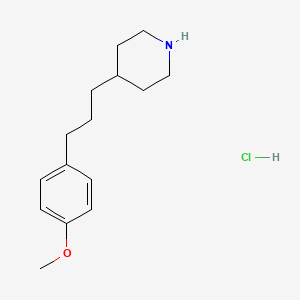
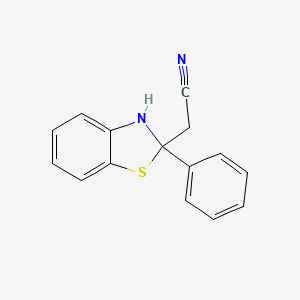
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

